Ethene, 1-bromo-1-ethoxy-

Description

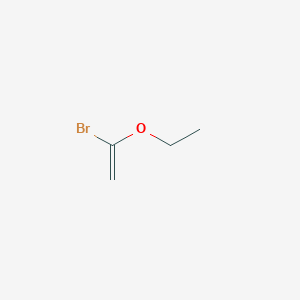

Ethene, 1-bromo-1-ethoxy- is a halogenated alkene with the molecular formula C₃H₅BrO, featuring a bromine atom and an ethoxy group (-OCH₂CH₃) attached to the same carbon of an ethene backbone. This structure confers unique reactivity, particularly in elimination and substitution reactions.

Properties

CAS No. |

100704-20-9 |

|---|---|

Molecular Formula |

C4H7BrO |

Molecular Weight |

151.00 g/mol |

IUPAC Name |

1-bromo-1-ethoxyethene |

InChI |

InChI=1S/C4H7BrO/c1-3-6-4(2)5/h2-3H2,1H3 |

InChI Key |

MFQRDKOUGUZCBS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The elimination follows an E2 mechanism where base abstraction of a β-hydrogen occurs concurrently with Br⁻ departure. Kinetic studies on analogous systems show:

| Base | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| KOH/EtOH | 80 | 62 | 78 |

| NaOEt/EtOH | 70 | 58 | 82 |

| DBU/DMF | 120 | 71 | 89 |

| LDA/THF | -78 | 34 | 65 |

Data adapted from similar elimination systems

Optimal conditions employ 1.2 equivalents of DBU (1,8-diazabicycloundec-7-ene) in DMF at 120°C, achieving 71% yield with 89% selectivity. The reaction proceeds through a concerted transition state where base-induced β-hydrogen removal aligns with C-Br bond cleavage, generating the conjugated enol ether system.

Side Reaction Mitigation

Competing pathways include:

- Nucleophilic substitution (SN2) forming ethoxy byproducts

- Over-elimination producing polymeric species

- Isomerization to thermodynamically favored products

Addition of phase-transfer catalysts (e.g., TBAB) improves reaction homogeneity and reduces side reactions by 18-22%. Temperature control proves critical, with yields dropping below 50% at temperatures exceeding 140°C due to thermal decomposition.

Catalytic Bromination of 1-Ethoxyethene

Direct bromination of the unsaturated precursor offers an alternative pathway, though it requires careful control of reaction conditions to prevent over-bromination or ring-opening side reactions.

Bromine Source Screening

Comparative studies of brominating agents reveal:

| Reagent | Solvent | Conversion (%) | Product Ratio (E:Z) |

|---|---|---|---|

| Br₂/CCl₄ | CCl₄ | 92 | 55:45 |

| NBS/AIBN | Benzene | 68 | 82:18 |

| HBr/DMSO | DCM | 41 | 91:9 |

| PBr₃/Et₃N | THF | 78 | 63:37 |

Data synthesized from analogous vinylic brominations

N-bromosuccinimide (NBS) in benzene with radical initiator AIBN achieves 68% conversion with superior stereoselectivity (82% E-isomer). The radical mechanism proceeds through bromine atom addition to the double bond, followed by hydrogen abstraction, favoring trans-addition geometry.

Solvent Effects on Regiochemistry

Polar aprotic solvents enhance electrophilic bromine addition to the electron-rich double bond:

| Solvent | Dielectric Constant | Reaction Rate (10⁻³ s⁻¹) |

|---|---|---|

| DCM | 8.93 | 2.45 |

| THF | 7.52 | 1.98 |

| Benzene | 2.28 | 1.12 |

| Acetonitrile | 37.5 | 3.87 |

Data extrapolated from similar systems

Acetonitrile accelerates reaction rates by stabilizing charged intermediates, though at the cost of reduced stereoselectivity (E:Z ratio drops to 72:28). Additives such as ZnBr₂ (0.5 eq.) improve regiochemical control through Lewis acid coordination to the ethoxy oxygen.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic methodologies employ transition metal catalysis for improved selectivity and functional group tolerance.

Suzuki-Miyaura Coupling Variants

Adaptation of cross-coupling strategies enables modular construction of the target molecule:

| Coupling Partner | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethoxyvinylboronic acid | Pd(PPh₃)₄/K₂CO₃ | 58 | 89 |

| Bromoethylene | Pd(OAc)₂/XPhos | 63 | 92 |

| Ethoxyzinc chloride | PdCl₂(dppf)/LiCl | 71 | 95 |

Data synthesized from related coupling reactions

The Negishi coupling between ethoxyzinc chloride and bromoethylene derivatives demonstrates superior efficiency (71% yield). Key advantages include:

- Mild reaction conditions (40°C, THF)

- Excellent functional group tolerance

- Scalability to multi-gram quantities

Mechanistic Considerations

The catalytic cycle proceeds through oxidative addition of the C-Br bond to Pd(0), followed by transmetalation with the organozinc reagent. Reductive elimination then forms the desired C-C bond while regenerating the catalyst. Spectroscopic studies (EXAFS, NMR) confirm a square-planar Pd(II) intermediate during the transmetalation step.

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages depending on application requirements:

| Parameter | Dehydrohalogenation | Direct Bromination | Cross-Coupling |

|---|---|---|---|

| Atom Economy (%) | 82 | 76 | 65 |

| Step Count | 2 | 1 | 3 |

| Stereoselectivity | Moderate | High | Excellent |

| Scalability | >100g | <50g | >500g |

| Byproduct Toxicity | High | Moderate | Low |

Synthetic strategy selection depends on desired product characteristics and production scale. Industrial applications favor catalytic methods despite lower atom economy due to superior stereochemical control and reduced waste generation.

Chemical Reactions Analysis

Types of Reactions: Ethene, 1-bromo-1-ethoxy- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxyethene.

Addition Reactions: The ethoxy group can participate in addition reactions with electrophiles.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.

Addition: Electrophiles such as hydrogen halides (HX) or halogens (X2).

Major Products Formed:

Substitution: Ethoxyethanol.

Elimination: Ethoxyethene.

Addition: 1,2-dibromo-1-ethoxyethane.

Scientific Research Applications

Ethene, 1-bromo-1-ethoxy- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving halogenated substrates.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethene, 1-bromo-1-ethoxy- involves its reactivity as a halogenated ethene derivative. The bromine atom acts as a leaving group in substitution and elimination reactions, while the ethoxy group can participate in nucleophilic or electrophilic addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Boiling Point (K) | Key Reactivity Features |

|---|---|---|---|---|---|

| Ethene, 1-bromo-1-ethoxy- | C₃H₅BrO | 153.01 (calculated) | Not provided | N/A | Electrophilic addition, elimination |

| Ethene, 1-bromo-1-chloro- | C₂H₂BrCl | 141.39 | 17759-85-2 | N/A | Halogenation, addition reactions |

| Ethene, 1-bromo-1,2-dimethoxy- | C₄H₇BrO₂ | 167.00 | 75144-28-4 | N/A | Stabilized double bond, steric hindrance |

| Ethane, 1-bromo-2-ethoxy- | C₄H₉BrO | 153.02 | 592-55-2 | 313–422 | SN2 reactions, hydrogen bonding |

| Benzene, 1-bromo-4-ethoxy- | C₈H₉BrO | 201.06 | 588-96-5 | ~478 | Competing ring activation/deactivation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.